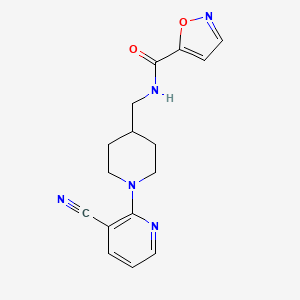
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a piperidine ring, a cyanopyridine moiety, and an isoxazole carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with isoxazole-5-carboxamide under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)cyclopropanecarboxamide
- N-(piperidine-4-yl)benzamide derivatives
- Ethyl 1H-indole-3-carboxylates
Uniqueness
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
生物活性
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes an isoxazole ring, which is known for its role in various pharmacological activities, particularly as an anticancer agent.
This compound operates through several mechanisms:
- CXCR3 Receptor Antagonism : This compound has been identified as a CXCR3 receptor antagonist, which is implicated in the modulation of immune responses and inflammatory diseases. Targeting this receptor can be beneficial in conditions such as multiple sclerosis and rheumatoid arthritis .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. It induces cell cycle arrest and apoptosis, particularly in liver cancer cells (Huh7) and breast cancer cells (MCF7) .
Biological Activity Data
The following table summarizes the biological activity of this compound based on available studies:
| Cell Line | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| Huh7 | 4.7 | Cell cycle arrest | |
| MCF7 | 17.9 | Apoptosis induction | |
| HCT116 | 8.5 | Inhibition of proliferation |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of isoxazole derivatives, this compound showed potent activity against liver cancer cell lines. The compound was tested alongside standard chemotherapeutics such as doxorubicin and sorafenib, demonstrating comparable efficacy with an IC50 value of 4.7 µM against Huh7 cells .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of this compound through CXCR3 antagonism. The results indicated that treatment with this compound significantly reduced inflammatory markers in models of rheumatoid arthritis and multiple sclerosis, suggesting its utility in treating autoimmune disorders .
属性
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c17-10-13-2-1-6-18-15(13)21-8-4-12(5-9-21)11-19-16(22)14-3-7-20-23-14/h1-3,6-7,12H,4-5,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOIBRDKDPNBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













